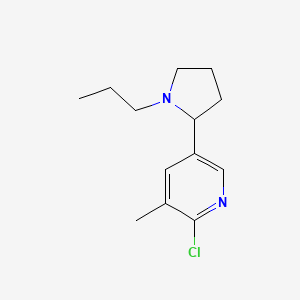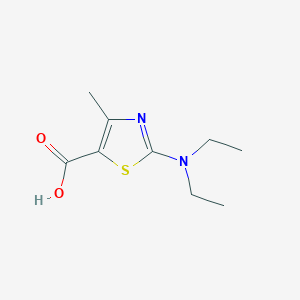
2-Chloro-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group, a methyl group, and a propylpyrrolidinyl group attached to a pyridine ring. Pyridine derivatives are widely studied due to their diverse applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3-methylpyridine with 1-propylpyrrolidine under specific reaction conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at a controlled temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: A related compound with similar structural features but different functional groups.
2-Chloro-3-amino-4-methylpyridine: Another pyridine derivative with an amino group instead of the propylpyrrolidinyl group.
Uniqueness
2-Chloro-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine is unique due to the presence of the propylpyrrolidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H19ClN2 |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
2-chloro-3-methyl-5-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-3-6-16-7-4-5-12(16)11-8-10(2)13(14)15-9-11/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
ALEHXIXZDPGGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C2=CN=C(C(=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11814214.png)

![[3,4'-Bipyridine]-6-carbaldehyde](/img/structure/B11814227.png)





![1-(8-Nitro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethanone](/img/structure/B11814263.png)




![1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid](/img/structure/B11814296.png)
